1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the fluorophenoxy group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a fluorophenoxy group, often using a nucleophilic aromatic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the pyrimidine derivative with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the fluorophenoxy and trifluoromethyl groups, which may confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2/c19-14-6-1-2-7-15(14)28-17-23-9-13(10-24-17)26-16(27)25-12-5-3-4-11(8-12)18(20,21)22/h1-10H,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMYJHBPBKFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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